molecular formula C19H22ClNO3S B6441113 2-(4-chlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylpropanamide CAS No. 2548988-61-8

2-(4-chlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylpropanamide

Cat. No.: B6441113
CAS No.: 2548988-61-8
M. Wt: 379.9 g/mol
InChI Key: BTTVHROSQMDXCC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylpropanamide is a structurally complex small molecule characterized by a chlorophenoxy group, a tetrahydrobenzothiophene ring, and a branched propanamide chain. The compound’s unique architecture includes:

  • Tetrahydrobenzothiophene core: A partially saturated benzothiophene system with a hydroxyl group at position 4, enabling hydrogen bonding and conformational rigidity.
  • Propanamide linkage: The branched 2-methylpropanamide group may influence steric interactions and solubility.

Structural determination of such compounds typically relies on X-ray crystallography using programs like SHELXL and OLEX2 for refinement and analysis .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c1-18(2,24-14-7-5-13(20)6-8-14)17(22)21-12-19(23)10-3-4-16-15(19)9-11-25-16/h5-9,11,23H,3-4,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTVHROSQMDXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCCC2=C1C=CS2)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Typically, such compounds bind to their target proteins or enzymes, modulating their activity and leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Tetrahydrobenzothiophene 4-Chlorophenoxy, 4-hydroxy, 2-methylpropanamide ~375.8 (calculated)
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Propanamide 4-Chloro-2-methylphenoxy, 3,4-dichlorophenyl 358.6
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide 4-Chlorophenyl, 2-methoxy, 4-methyl ~289.7 (calculated)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole 1,2,4-Triazole Sulfonyl, difluorophenyl, halogen (X = H, Cl, Br) Varies by X (~450–500)

Key Observations :

Chlorinated Aromatic Systems: The target compound shares a para-chlorophenoxy group with 2-(4-chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide , but the latter features additional chlorine atoms on the phenyl ring, likely enhancing lipophilicity and steric hindrance.

Heterocyclic Cores : Compared to 1,2,4-triazole derivatives , the tetrahydrobenzothiophene ring in the target compound introduces sulfur-based π-interactions and conformational constraints.

Amide vs. Triazole Linkages : The propanamide group in the target compound contrasts with triazole rings in analogues , affecting hydrogen-bonding capacity and metabolic stability.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides , but lacks C=S vibrations (~1240–1255 cm⁻¹) seen in triazole precursors.
    • Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, similar to triazole-thiones .
  • Solubility : The hydroxyl and amide groups in the target compound may improve aqueous solubility compared to fully aromatic dichlorophenyl propanamides .

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